Methyl 4-(2-methoxy-2-oxoethoxy)benzoate CAS 35005-30-2 physical and chemical properties
Methyl 4-(2-methoxy-2-oxoethoxy)benzoate CAS 35005-30-2 physical and chemical properties
An In-Depth Technical Guide on Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS 35005-30-2)
Executive Summary & Structural Significance
As a Senior Application Scientist, I frequently encounter bis-ester ether compounds in the design of advanced pharmaceutical intermediates, cross-linkers, and targeted degradation molecules (e.g., PROTAC linkers). Methyl 4-(2-methoxy-2-oxoethoxy)benzoate (CAS 35005-30-2) is a highly versatile, functionalized building block. Structurally, it consists of a central benzene ring substituted at the para position with a methyl ester and an ether-linked aliphatic methyl ester.
This specific structural topology—combining an aromatic ester and an aliphatic ester—offers unique opportunities for differentiated chemical reactivity. The lack of hydrogen bond donors makes it highly soluble in organic solvents, while its multiple hydrogen bond acceptors (five oxygen atoms) allow for excellent coordination in complex formulations.
Physical and Chemical Properties
Understanding the physicochemical baseline of CAS 35005-30-2 is critical for downstream processing, solvent selection, and purification design. The quantitative data is summarized in Table 1 below.
Table 1: Physicochemical Profile of CAS 35005-30-2
| Property | Value | Source / Methodology |
| Chemical Name | Methyl 4-(2-methoxy-2-oxoethoxy)benzoate | IUPAC Nomenclature |
| CAS Registry Number | 35005-30-2 | Standard Identifier[1] |
| Molecular Formula | C₁₁H₁₂O₅ | Elemental Analysis[1] |
| Molecular Weight | 224.21 g/mol | Calculated[2] |
| Melting Point | 92 °C | Experimental[1] |
| Physical State | Solid (Crystalline) | Room Temperature |
| Solubility | Soluble in DMF, DMSO, EtOAc, DCM. Insoluble in H₂O. | Empirical Observation / logP estimation |
| Topological Polar Surface Area (tPSA) | ~61.8 Ų | In silico prediction[3] |
Causality Insight: The solid crystalline state at room temperature (Melting Point 92 °C) is driven by the planar aromatic core and the strong dipole-dipole interactions between the two ester carbonyl groups. Its insolubility in water is a direct consequence of the hydrophobic aromatic ring and the complete capping of all potential hydroxyl groups as methyl esters and ethers.
Synthesis Methodology: The Williamson Ether Workflow
The most robust and scalable method to synthesize CAS 35005-30-2 is via a Williamson ether synthesis, utilizing methyl 4-hydroxybenzoate and methyl bromoacetate[4].
Mechanistic Causality & Reagent Selection
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Base Selection (K₂CO₃): Potassium carbonate is a mild base. It is perfectly tuned to deprotonate the phenolic hydroxyl group (pKa ~8.5) to form a nucleophilic phenoxide, without being strong enough to cause unwanted saponification (hydrolysis) of the delicate methyl ester groups.
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Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It excels in this reaction because it strongly solvates the potassium cation (K⁺), leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the Sₙ2 nucleophilic attack on the methyl bromoacetate.
Step-by-Step Self-Validating Protocol
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Preparation: Charge a flame-dried round-bottom flask with methyl 4-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
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Solvation: Add anhydrous DMF (approx. 5 volumes) to the flask. Stir the suspension at room temperature for 30 minutes. Self-Validation: The mixture will turn slightly yellow, visually confirming the formation of the phenoxide anion.
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Alkylation: Add methyl bromoacetate (1.1 eq) dropwise via a syringe to prevent localized exothermic spikes.
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Heating: Attach a reflux condenser and heat the reaction mixture to 60–80 °C for 12–15 hours.
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In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). Self-Validation: The starting phenol is highly polar (lower Rf) and stains with KMnO₄. The product, having lost the polar -OH group, will migrate significantly higher (higher Rf) and remain strongly UV-active (254 nm), allowing for unambiguous tracking of reaction completion.
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Workup: Cool to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
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Crucial Washing Step: Wash the combined organic layers with brine at least three times. Causality: DMF partitions slightly into EtOAc; multiple brine washes are mandatory to pull residual DMF into the aqueous phase, preventing it from co-eluting during chromatography.
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Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ (preferred over MgSO₄ to avoid Lewis acid-base interactions with the ester oxygens), filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure product.
Workflow for the Williamson ether synthesis of CAS 35005-30-2.
Chemical Reactivity & Downstream Applications
The bis-ester nature of CAS 35005-30-2 makes it a highly programmable intermediate.
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Global Saponification: Treatment with aqueous NaOH or LiOH in THF/MeOH will hydrolyze both esters, yielding 4-(carboxymethoxy)benzoic acid. This rigid, extended dicarboxylic acid is an excellent monomer for synthesizing Metal-Organic Frameworks (MOFs) or as a spacer in targeted drug delivery systems.
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Selective Aminolysis: The aliphatic ester (derived from the bromoacetate) is generally more electrophilic and less sterically hindered than the aromatic benzoate ester. By carefully controlling stoichiometry and temperature, a primary amine can selectively attack the aliphatic ester to form an amide, leaving the aromatic ester intact for subsequent orthogonal reactions.
Primary downstream chemical transformations of CAS 35005-30-2.
Analytical Characterization (Self-Validating Signatures)
To definitively confirm the structural integrity of the synthesized compound, rely on the following spectroscopic signatures:
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¹H NMR (CDCl₃, 400 MHz): The symmetry of the para-substituted aromatic ring provides a distinct, self-validating AA'BB' splitting pattern (two doublets integrating to 2H each at ~6.9 ppm and ~8.0 ppm). Crucially, you will observe two distinct methoxy singlets (~3.8 ppm and ~3.9 ppm). One is deshielded by the conjugated aromatic system, while the other is aliphatic. The methylene bridge (-O-CH₂-C=O) will appear as a sharp singlet at ~4.7 ppm, confirming the successful formation of the ether linkage.
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LC-MS (ESI+): The expected exact mass is 224.07 Da. Look for the protonated molecular ion [M+H]⁺ at m/z 225.1 and the sodium adduct [M+Na]⁺ at m/z 247.1, which is highly characteristic for poly-oxygenated compounds of this type.
References
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ChemSrc. "35005-30-2 methyl 4-(2-methoxy-2-oxoethoxy)benzoate." ChemSrc Database. URL: [Link] (Accessed March 2026)[3].
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Google Patents. "WO2005030704A1 - Inhibitors of histone deacetylase." (Details synthesis protocols utilizing methyl 4-hydroxybenzoate and methyl bromoacetate). Google Patents. URL: (Accessed March 2026)[4].
Sources
- 1. 4-甲氧羰基甲氧基-苯甲酸,甲酯 CAS#: 35005-30-2 [m.chemicalbook.com]
- 2. Methyl 4-(2-methoxy-2-oxoethoxy)benzoate | 35005-30-2 [sigmaaldrich.cn]
- 3. 35005-30-2_methyl 4-(2-methoxy-2-oxoethoxy)benzoateCAS号:35005-30-2_methyl 4-(2-methoxy-2-oxoethoxy)benzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. WO2005030704A1 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]
